2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Description
The compound 2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide (hereafter referred to as the target compound) is a structurally complex molecule featuring a quinoline core substituted with a 4-fluorobenzoyl group, two methoxy groups at positions 6 and 7, and an acetamide side chain linked to a 4-methoxyphenyl moiety. Its design integrates pharmacophoric elements associated with bioactivity, including halogenated aromatic systems (4-fluorobenzoyl), electron-donating methoxy groups, and an acetamide functional group. These structural motifs are frequently observed in anticancer, anti-inflammatory, and enzyme-inhibiting agents .
Properties
IUPAC Name |
2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O6/c1-34-19-10-8-18(9-11-19)29-25(31)15-30-14-21(26(32)16-4-6-17(28)7-5-16)27(33)20-12-23(35-2)24(36-3)13-22(20)30/h4-14H,15H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTSTBXSZXMAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the fluorobenzoyl group and the methoxyphenyl acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale batch reactions with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be employed to modify the quinoline core or the fluorobenzoyl group.
Substitution: The methoxy groups and the fluorobenzoyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The fluorobenzoyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The methoxyphenyl acetamide moiety can contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Key Findings and Implications
Halogen Substitutions : Fluorine in the target compound may optimize pharmacokinetics (e.g., reduced metabolic degradation) compared to bulkier halogens like chlorine .
Core Heterocycle: The quinoline scaffold differentiates the target compound from thiazole or benzothiazole analogues, suggesting distinct biological targets (e.g., DNA intercalation vs. enzyme inhibition).
Biological Activity
The compound 2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its diverse biological activities. Its unique structural features, including a quinoline moiety and various substituents, suggest potential therapeutic applications in fields such as antimicrobial and anticancer research.
Chemical Structure
The compound can be represented by the following molecular formula:
This structure includes:
- A quinoline core, known for its pharmacological properties.
- A fluorobenzoyl group that may enhance biological activity through electronic effects.
- Methoxy substituents that can influence solubility and reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The presence of the quinoline structure is particularly relevant, as many quinoline derivatives are known for their antimicrobial properties.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties , particularly against various cancer cell lines. Preliminary studies suggest it may inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study: Breast Cancer Cell Line (MCF-7)
In a study assessing cytotoxic effects, the compound showed an IC50 value of approximately 15 µM against MCF-7 cells, indicating moderate activity. Further investigations revealed that the compound could disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, such as COX-2 and lipoxygenases.
- Molecular Docking Studies : In silico studies have revealed strong binding affinities to various protein targets, suggesting that the fluorine atoms enhance interactions through hydrogen bonding.
Interaction Studies
Molecular docking studies have provided insights into how this compound interacts with biological targets. The following table summarizes key findings from these studies:
| Protein Target | Binding Affinity (kcal/mol) | Type of Interaction |
|---|---|---|
| COX-2 | -8.5 | Hydrogen bonding |
| LOX-5 | -7.9 | Hydrophobic interactions |
| Metabolic Enzymes | -9.0 | Electrostatic interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
